(R)-3-(Methoxymethyl)pyrrolidine

Catalog No.
S793198
CAS No.
955428-54-3
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Methoxymethyl)pyrrolidine

CAS Number

955428-54-3

Product Name

(R)-3-(Methoxymethyl)pyrrolidine

IUPAC Name

(3R)-3-(methoxymethyl)pyrrolidine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m1/s1

InChI Key

GTINRJGGSAKCEO-ZCFIWIBFSA-N

SMILES

COCC1CCNC1

Canonical SMILES

COCC1CCNC1

Isomeric SMILES

COC[C@@H]1CCNC1

(R)-3-(Methoxymethyl)pyrrolidine is a chiral compound characterized by a five-membered heterocyclic amine structure, specifically a pyrrolidine ring, with a methoxymethyl substituent at the third carbon position. Its molecular formula is C6_6H13_{13}NO, and it has a molar mass of approximately 115.18 g/mol. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

  • Alkylation Reactions: Pyrrolidine derivatives can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
  • Cycloaddition Reactions: They can also participate in dipolar cycloadditions due to the presence of the nitrogen atom, which can stabilize azomethine ylides .
  • Asymmetric Synthesis: The chiral nature of (R)-3-(Methoxymethyl)pyrrolidine makes it suitable for use in asymmetric synthesis, particularly in the formation of enantiomerically enriched products .

Several methods have been reported for synthesizing (R)-3-(Methoxymethyl)pyrrolidine:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can yield optically pure pyrrolidines through selective reactions .
  • Catalytic Methods: Iridium-catalyzed reactions have been employed to generate azomethine ylides from tertiary amides and lactams, which can then be transformed into pyrrolidine derivatives via cycloaddition reactions .
  • Direct Alkylation: The methoxymethyl group can be introduced through alkylation of an appropriate pyrrolidine precursor under basic conditions.

(R)-3-(Methoxymethyl)pyrrolidine has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs.
  • Organic Synthesis: This compound is utilized in synthetic pathways to create complex molecules due to its reactivity and ability to form stable intermediates.
  • Material Science: Pyrrolidine derivatives are sometimes used in developing polymers and other materials due to their unique chemical properties.

Interaction studies involving (R)-3-(Methoxymethyl)pyrrolidine may focus on its ability to interact with biological targets such as enzymes or receptors. While specific interaction studies are not highlighted in current literature, understanding its reactivity and binding affinity could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with (R)-3-(Methoxymethyl)pyrrolidine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(R)-2-(Methoxymethyl)pyrrolidineMethoxymethyl group at position 2Different stereochemistry affecting biological activity
3-PyrrolidinemethanolHydroxymethyl instead of methoxymethylPotentially different reactivity due to hydroxyl group
N-MethylpyrrolidineMethyl group on nitrogenLacks the methoxymethyl substituent, altering solubility and reactivity

Dates

Last modified: 08-15-2023

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